[5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-phenylpiperazin-1-yl)methanone
Overview
Description
[5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-phenylpiperazin-1-yl)methanone is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-phenylpiperazin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the furyl and phenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Incorporation of the piperazine moiety: This step typically involves the reaction of the intermediate with piperazine under suitable conditions, such as in the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-phenylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furyl group can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The phenyl and furyl groups can undergo electrophilic or nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly used.
Coupling Reactions: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furyl group can yield furanones, while reduction can produce dihydro derivatives.
Scientific Research Applications
[5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-phenylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Chemical Biology: It can be used to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of [5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors or enzymes, modulating their activity. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Purines: These compounds have a similar fused ring structure but differ in their functional groups and properties.
Pyrimidines: These compounds share the pyrimidine ring but lack the additional fused rings and functional groups present in the target compound.
Piperazines: These compounds contain the piperazine moiety but differ in their overall structure and functional groups.
Uniqueness
The uniqueness of [5-(Furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl](4-phenylpiperazin-1-yl)methanone lies in its combination of multiple functional groups and fused ring systems, which confer specific chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
[5-(furan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N5O2/c23-22(24,25)19-13-17(18-7-4-12-32-18)27-20-16(14-26-30(19)20)21(31)29-10-8-28(9-11-29)15-5-2-1-3-6-15/h1-7,12,14,17,19,27H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRMRSMWWPFLOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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